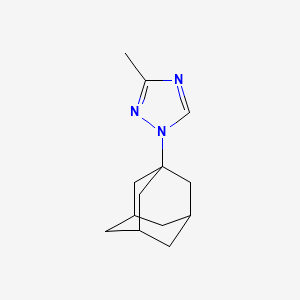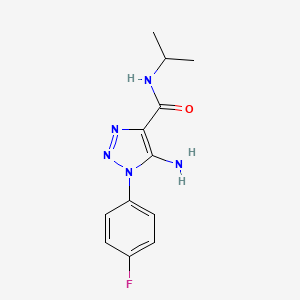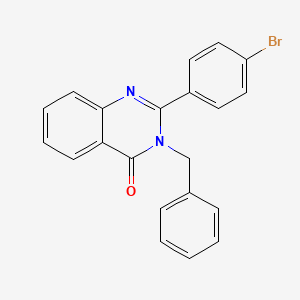![molecular formula C19H19N3O6S B5199704 methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5199704.png)
methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate, also known as MSAB, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MSAB belongs to a class of compounds called sulfonamides, which are commonly used in medicine as antibiotics and diuretics. However, MSAB has a unique chemical structure that allows it to interact with specific biological targets, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate is complex and involves the interaction of the compound with specific biological targets. This compound has been shown to inhibit the activity of enzymes involved in cell division, such as dihydrofolate reductase and thymidylate synthase. Additionally, this compound has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, by interacting with specific receptors. Finally, this compound has been shown to modulate the activity of immune cells, such as T cells and macrophages, by inhibiting specific signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific biological target that the compound interacts with. In cancer cells, this compound has been shown to inhibit cell division and induce apoptosis, or programmed cell death. In the brain, this compound has been found to modulate the activity of neurotransmitters, which could have implications for mood and behavior. In the immune system, this compound has been shown to modulate the activity of immune cells, which could have implications for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate in lab experiments is its unique chemical structure, which allows it to interact with specific biological targets. Additionally, this compound has been shown to have a high degree of selectivity, meaning that it only interacts with specific targets and does not affect other biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, as the compound has been shown to have cytotoxic effects in certain cell types.
Zukünftige Richtungen
There are several future directions for research on methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate, including:
1. Further studies on the mechanism of action of this compound, including the identification of specific biological targets and signaling pathways.
2. Studies on the potential use of this compound in the treatment of neurological disorders, such as depression and anxiety.
3. Studies on the potential use of this compound in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
4. Studies on the potential use of this compound in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy.
5. Studies on the potential use of this compound as a diagnostic tool, such as in the detection of specific biomarkers associated with cancer.
In conclusion, this compound is a synthetic compound with potential as a therapeutic agent in various scientific fields. The compound's unique chemical structure allows it to interact with specific biological targets, making it a promising candidate for further research. However, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Synthesemethoden
Methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of this compound involves the use of a coupling agent, which facilitates the reaction between the amine and carboxylic acid groups. The resulting product is purified through a series of chromatography and recrystallization steps to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate has been studied for its potential as a therapeutic agent in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of tumor cells by blocking the activity of specific enzymes involved in cell division. In neuroscience, this compound has been found to modulate the activity of neurotransmitters, which could have implications for the treatment of neurological disorders. In immunology, this compound has been studied for its ability to modulate the activity of immune cells, which could have implications for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
methyl 4-[2,5-dioxo-3-[(4-sulfamoylphenyl)methylamino]pyrrolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-28-19(25)13-4-6-14(7-5-13)22-17(23)10-16(18(22)24)21-11-12-2-8-15(9-3-12)29(20,26)27/h2-9,16,21H,10-11H2,1H3,(H2,20,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMQPAOKVNVJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[(4-acetyl-1-piperazinyl)carbonyl]-2-chlorophenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5199630.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5199632.png)

![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5199641.png)

![4-ethyl 2-methyl 5-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5199656.png)


![N-[2-(4-methoxyphenoxy)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5199695.png)
![1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5199697.png)
![2-(ethylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B5199706.png)
![3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5199714.png)
![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5199722.png)
